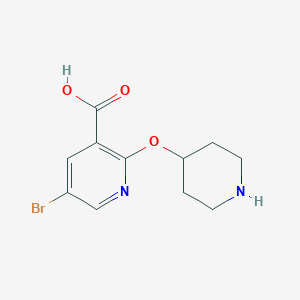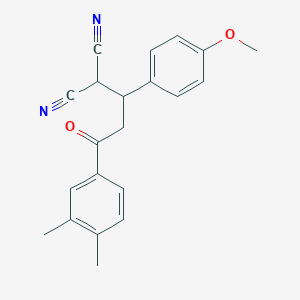
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
Overview
Description
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPM belongs to the class of malononitrile derivatives and is known for its unique properties that make it suitable for use in several research areas.
Scientific Research Applications
Crystal Structure Analysis
The compound has been studied for its crystal structures, revealing its potential in understanding molecular interactions and bonding. For instance, the unclassical hydrogen bonds of C–H⋯N and C–H⋯Cl in certain malononitrile derivatives have been analyzed to understand the formation of polymers through molecular linking. Such structural insights are crucial for material science and chemistry (Wang et al., 2011).
Photochemical Reactions
The photochemistry of certain derivatives of malononitrile, including rearrangements and formation of cyclopropanes, has been investigated. These studies shed light on the chemical behavior of malononitrile compounds under irradiation, which is vital for fields like material sciences and photochemistry (Leitich & Heise, 2002).
Fluorescence Properties
Certain derivatives of malononitrile exhibit fluorescence properties, as in the case of a synthesized compound emitting strong blue fluorescence. Such properties are essential for applications in optical materials and sensors (Suwunwong et al., 2013).
Synthesis and Characterization of Novel Compounds
The malononitrile derivative has been utilized in synthesizing novel compounds with potential applications in fields like organic electronics. Understanding the synthesis, structure, and properties of these compounds paves the way for innovations in material science and organic chemistry (Belahlou et al., 2020).
Antimicrobial Activity
The synthesis and antimicrobial activity of new cyanopyridine and cyanopyrans derivatives have been explored, showing potential in medical and pharmaceutical research. Such studies are fundamental for the development of new antimicrobial agents and drugs (Vyas et al., 2009).
Optical Applications
Compounds derived from malononitrile have been studied for their optical properties, including the use of chalcone derivatives in understanding non-linear optical properties. Such research has implications in the fields of optics and photonics (Ivanova, 2006).
properties
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-14-4-5-17(10-15(14)2)21(24)11-20(18(12-22)13-23)16-6-8-19(25-3)9-7-16/h4-10,18,20H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUOCBWAKGHNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CC(C2=CC=C(C=C2)OC)C(C#N)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)
![[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394302.png)


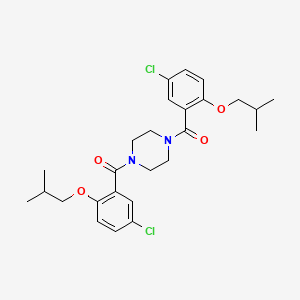
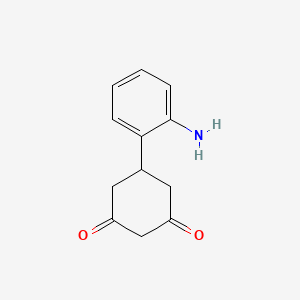

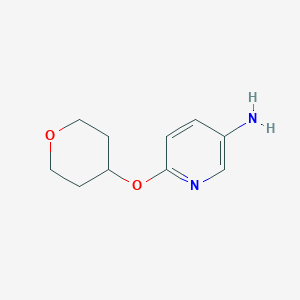
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)
